4-Bromochalcone

Anticancer Cytotoxicity MCF-7

4-Bromochalcone is a synthetic chalcone derivative characterized by a bromine atom at the para position of the B-ring, conferring distinct electronic and steric properties that influence its reactivity and biological interactions. It is synthesized via Claisen-Schmidt condensation of 4-bromoacetophenone with benzaldehyde.

Molecular Formula C15H11BrO
Molecular Weight 287.15 g/mol
CAS No. 22966-09-2
Cat. No. B3022149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromochalcone
CAS22966-09-2
Molecular FormulaC15H11BrO
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br
InChIInChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+
InChIKeyJFARWEWTPMAQHW-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromochalcone (CAS 22966-09-2): Chalcone Scaffold with Bromine Substitution for Targeted Research Applications


4-Bromochalcone is a synthetic chalcone derivative characterized by a bromine atom at the para position of the B-ring, conferring distinct electronic and steric properties that influence its reactivity and biological interactions. It is synthesized via Claisen-Schmidt condensation of 4-bromoacetophenone with benzaldehyde [1]. The compound exhibits a range of activities including cytotoxicity against cancer cell lines, nonlinear optical (NLO) behavior, and enzyme inhibition, making it a versatile intermediate in medicinal chemistry and materials science [2][3]. Its crystalline nature and well-defined structure support reproducible experimental outcomes [4].

Why 4-Bromochalcone Cannot Be Replaced by Unsubstituted Chalcone or Other Halogenated Analogs


Chalcone derivatives exhibit profound structure-activity relationships where even minor substituent changes drastically alter biological and physical properties. The para-bromo substitution in 4-bromochalcone introduces significant steric bulk and electronic effects that are absent in unsubstituted chalcone or chloro/fluoro analogs, leading to differences in molecular planarity, dipole moment, and intermolecular interactions [1]. These variations directly impact target binding affinities, cellular uptake, and material properties, as evidenced by quantitative shifts in IC50 values, minimum inhibitory concentrations (MIC), and nonlinear optical efficiencies [2][3]. Consequently, substituting 4-bromochalcone with a closely related chalcone without empirical validation introduces substantial risk of experimental failure or irreproducible results.

Quantitative Differentiation of 4-Bromochalcone from Analogs: A Procurement-Focused Evidence Guide


Cytotoxicity in MCF-7 Breast Cancer Cells: 4-Bromochalcone Outperforms Methoxylated Derivatives

In a direct head-to-head comparison, 4-bromochalcone (compound 2) exhibited the highest cytotoxic activity against MCF-7 breast cancer cells among a series of synthesized methoxylated chalcones, with an IC50 of 26.99 µM [1]. The study did not report individual IC50 values for all comparators, but the explicit designation of 4-bromochalcone as the most potent underscores its superior antiproliferative effect relative to other methoxy-substituted chalcones in this assay.

Anticancer Cytotoxicity MCF-7 Chalcone Derivatives

Second-Harmonic Generation Efficiency: 4-Bromochalcone vs. Urea Standard

Single crystals of 4-bromochalcone demonstrate a second-harmonic generation (SHG) efficiency 1.14 times greater than that of urea, a widely used reference standard in nonlinear optical (NLO) materials research [1]. This quantifiable enhancement positions 4-bromochalcone as a more efficient frequency-doubling medium compared to urea, with potential advantages in optical modulation and laser applications.

Nonlinear Optics SHG NLO Crystal Engineering

Antioxidant Capacity: Para-Bromo Chalcone Regioisomer Superiority

Among three bromo-substituted chalcone regioisomers (2', 3', and 4'-bromo derivatives), the para-bromo derivative (4j, corresponding to 4-bromochalcone) exhibited the highest antioxidant activity across multiple in vitro assays, including hydrogen peroxide, nitric oxide, and superoxide radical scavenging, as well as reducing power [1]. While absolute IC50 values are not provided in the abstract, the relative ranking clearly demonstrates the functional advantage of para-bromo substitution over ortho- and meta- isomers.

Antioxidant Structure-Activity Relationship Regioisomers Free Radical Scavenging

Antibacterial Potency: 4-Bromo-3'-aminochalcone Derivative Demonstrates Low MIC Against MRSA

The derivative 4-bromo-3'-aminochalcone (compound 5f), closely related to the parent 4-bromochalcone, exhibits minimum inhibitory concentration (MIC) values of 1.9 μg/mL against methicillin-susceptible S. aureus (MSSA) and 7.8 μg/mL against methicillin-resistant S. aureus (MRSA) [1]. This activity is significantly higher than that of many other chalcone derivatives screened in the same study, where MICs ranged up to >250 μg/mL for less active compounds.

Antibacterial MRSA MSSA Biofilm Chalcone Derivatives

Tyrosinase Inhibition: Thiosemicarbazide Schiff Base Derivative Shows Sub-Micromolar IC50

The thiosemicarbazide Schiff base derivative of 4-bromochalcone (compound 9) displays potent tyrosinase inhibitory activity with an IC50 of 2.02 μmol/L, making it the most active compound among a series of halogen-substituted chalcones and their derivatives [1]. This compares favorably to the reference inhibitor and highlights the value of 4-bromochalcone as a scaffold for developing skin-whitening or anti-browning agents.

Tyrosinase Inhibition Enzyme Inhibitor Schiff Base Melanogenesis

Validated Application Scenarios for 4-Bromochalcone Based on Quantitative Evidence


Lead Optimization in Anticancer Drug Discovery Targeting MCF-7 Cells

Use 4-bromochalcone as a reference compound or starting scaffold when screening chalcone derivatives for cytotoxicity against MCF-7 breast cancer cells. Its established IC50 of 26.99 µM [1] provides a benchmark for evaluating structural modifications, and its demonstrated superiority over methoxylated analogs supports its prioritization in initial screening cascades.

Nonlinear Optical Material Development for Frequency Conversion

Employ 4-bromochalcone single crystals as a frequency-doubling medium in NLO devices. The 14% higher SHG efficiency compared to urea [2] offers a tangible performance advantage for applications in optical modulators, laser systems, and photonic integrated circuits where conversion efficiency is critical.

Antibacterial Agent Synthesis Against Drug-Resistant Staphylococcus aureus

Utilize 4-bromochalcone as a key intermediate for generating 4-bromo-3'-aminochalcone and related derivatives with potent anti-MRSA activity. The low MIC values (1.9-7.8 μg/mL) [3] validate this synthetic route for developing novel agents against biofilm-forming and planktonic S. aureus, including vancomycin-resistant strains.

Structure-Activity Relationship Studies on Antioxidant Chalcones

Include 4-bromochalcone as the para-substituted bromo isomer in comparative SAR studies of antioxidant chalcones. Its confirmed rank as the most active among bromo regioisomers [4] provides a clear baseline for investigating the impact of substituent position on radical scavenging capacity, guiding the design of more effective antioxidants.

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